Carbonyl Cyanide 4-(Trifluoromethoxy)phenylhydrazone (FCCP) is a chemical compound frequently employed in scientific research due to its ability to uncouple oxidative phosphorylation in mitochondria. This property makes it a valuable tool for studying cellular metabolism, mitochondrial function, and apoptosis. Classified as a protonophore, FCCP facilitates the transport of protons across the inner mitochondrial membrane, disrupting the proton gradient essential for ATP synthesis. []
FCCP is synthesized from carbonyl cyanide and trifluoromethoxyphenylhydrazone. It falls under the category of mitochondrial uncouplers, which are compounds that disrupt the coupling between electron transport and ATP synthesis in mitochondria. This property makes FCCP valuable in research focused on mitochondrial bioenergetics and cellular metabolism.
The synthesis of FCCP can be achieved through various methods, typically involving the reaction of carbonyl cyanide with 4-(trifluoromethoxy)phenylhydrazone. The general synthetic pathway includes:
The synthesis parameters, including temperature, reaction time, and concentration of reactants, are critical for maximizing the yield and purity of FCCP.
FCCP participates in several chemical reactions primarily related to its role as an uncoupler in mitochondrial respiration:
The mechanism by which FCCP exerts its effects involves several key steps:
Experimental studies have shown that FCCP-induced uncoupling can be quantitatively assessed using tools like the Seahorse XF Analyzer, which measures changes in oxygen consumption rates under varying FCCP concentrations.
FCCP possesses several notable physical and chemical properties:
These properties make FCCP suitable for various experimental applications while necessitating careful handling due to its potency.
FCCP has diverse applications in scientific research:
FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) functions as a highly efficient protonophore through a well-characterized chemiosmotic mechanism. As a weak acid (pKa ≈6.0–6.4), FCCP exists in equilibrium between its protonated (HA) and deprotonated (A⁻) forms across biological membranes [1] [8]. The molecular mechanism involves cyclic proton shuttling: FCCP accepts protons (H⁺) on the acidic side of the mitochondrial inner membrane (intermembrane space), diffuses across the lipid bilayer in its protonated form (HA), releases protons into the mitochondrial matrix, and returns in its anionic form (A⁻) to complete the cycle [1] [4]. This short-circuits the proton gradient essential for ATP synthesis.
Biophysical studies using planar bilayer membranes have quantified four key parameters governing FCCP's protonophoric efficiency:
Table 1: Kinetic Parameters of FCCP-Mediated Proton Transport
Parameter | Symbol | Value | Measurement Technique |
---|---|---|---|
HA translocation rate | kHA | 10⁴ s⁻¹ | Charge-pulse technique |
A⁻ translocation rate | kA | 700 s⁻¹ (V=0) | Voltage-clamp technique |
Adsorption coefficient | βA | 3×10⁻³ cm | Equilibrium dialysis |
Membrane interface pK | pK | 6.0–6.4 | Zeta potential measurements |
The protonophoric activity exhibits maximal uncoupling efficiency near its pK (pH≈6.2), where approximately equal concentrations of protonated and deprotonated forms coexist [1]. Membrane lipid composition significantly modulates FCCP's activity, with studies demonstrating that FCCP alters membrane curvature elasticity and facilitates lamellar-to-hexagonal II phase transitions in model lipid systems resembling the mitochondrial inner membrane [8]. These lipid interactions enhance protonophoric efficiency by reducing hydrocarbon-packing constraints during transmembrane diffusion.
FCCP fundamentally uncouples mitochondrial electron transport from ATP synthesis by collapsing the proton motive force (Δp), which comprises both the membrane potential (ΔΨ) and pH gradient (ΔpH). This decoupling transforms mitochondria from ATP producers into ATP consumers while dramatically increasing oxygen consumption [5] [10]. In cerebral endovascular cells (CECs), FCCP concentrations >1000 nM induce severe bioenergetic compromise:
Table 2: FCCP Effects on Mitochondrial Bioenergetic Parameters in CECs
Parameter | ≥1000 nM FCCP | ≤100 nM FCCP | Measurement Method |
---|---|---|---|
Basal respiration | ↓ 79% | No change | Seahorse XFe96 Bioanalyzer |
ATP turnover | ↓ 85% | No change | Oligomycin-sensitive OCR |
Maximal respiration | ↓ 76% | No change | FCCP-uncoupled OCR |
Spare respiratory capacity | ↓ 81% | No change | Basal vs. maximal OCR difference |
This bioenergetic collapse has profound cellular consequences:
FCCP indirectly compromises ATP synthase (Complex V) function by dissipating the proton gradient that powers its rotary catalytic mechanism. However, emerging evidence indicates FCCP may also influence ATP synthase conformational states and substrate specificity through ΔΨ collapse:
Proton channeling impairment: ATP synthase couples proton flux through its F₀ channel to ATP synthesis in the F₁ catalytic domain. FCCP collapses ΔΨ, reducing the driving force for proton influx through F₀, thereby decreasing the efficiency of mechanical energy transfer to catalytic sites. This is evidenced by 40–70% reductions in ATP synthase capacity measured in cardiomyocyte sonicates following FCCP exposure [3] [6].
Altered nucleotide specificity: Under depolarized conditions mimicking FCCP treatment, thermophilic F₀F₁-ATP synthase (TF₀F₁) exhibits relaxed nucleotide specificity. When the regulatory ε-subunit adopts its "up-state" conformation (induced by low ATP), TF₀F₁ synthesizes GTP at 50% of ATP synthesis rates. Remarkably, ε-subunit truncation mutants ("down-state" locked) eliminate this specificity, synthesizing GTP, UTP, and CTP at rates comparable to ATP [9]:
Table 3: Nucleotide Specificity Modulation in ATP Synthase Under Uncoupling
ATP Synthase Conformation | ATP Synthesis Rate | GTP Synthesis Rate | UTP/CTP Synthesis | Inducing Condition |
---|---|---|---|---|
Wild-type (ε up-state) | 100% | 50% | Undetectable | Hexokinase-mediated ATP depletion |
εΔc mutant (down-state) | 100% | 100% | Detectable | Constitutively active |
Wild-type + AMP-PNP | 100% | 100% | Not tested | ATP analog stabilization |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1